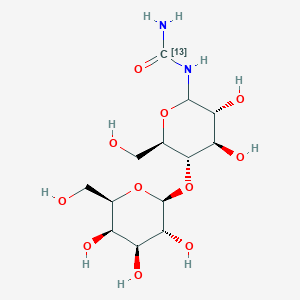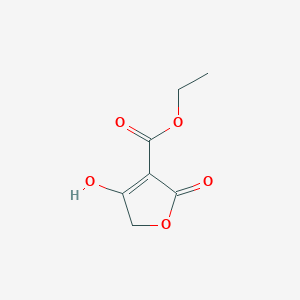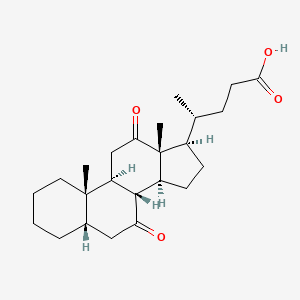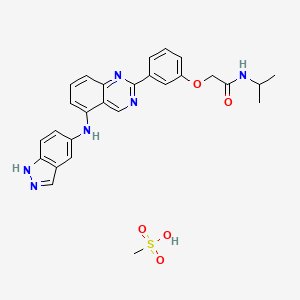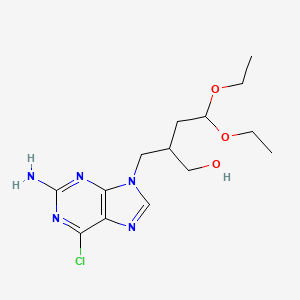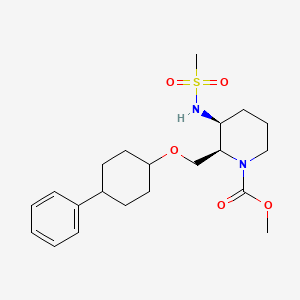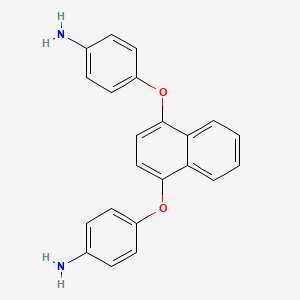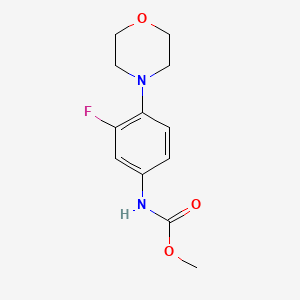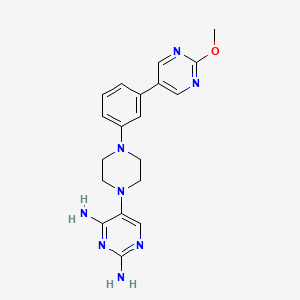
Fanotaprim
Übersicht
Beschreibung
Fanotaprim ist ein Dihydrofolat-Reduktase-Inhibitor mit erheblichem Potenzial in der Forschung zu Toxoplasmose. Es zeigt starke inhibitorische Wirkungen sowohl auf die Dihydrofolat-Reduktase von Toxoplasma gondii als auch auf die menschliche Dihydrofolat-Reduktase, was es zu einer wertvollen Verbindung für die Erforschung parasitärer Infektionen macht .
Wissenschaftliche Forschungsanwendungen
Fanotaprim hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung verwendet, um die Mechanismen der Dihydrofolat-Reduktase-Hemmung und die Entwicklung neuer Antifolat-Medikamente zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der Dihydrofolat-Reduktase-Hemmung auf zelluläre Prozesse und das Parasitenwachstum zu untersuchen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von parasitären Infektionen wie Toxoplasmose. Es wird auch in präklinischen Studien verwendet, um seine Wirksamkeit und Sicherheit als Antiparasitenmittel zu bewerten.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Dihydrofolat-Reduktase hemmt. Dieses Enzym ist entscheidend für die Synthese von Tetrahydrofolat, einem Cofaktor, der für die Produktion von Nukleotiden und Aminosäuren erforderlich ist. Durch die Hemmung der Dihydrofolat-Reduktase stört this compound die Synthese dieser essentiellen Biomoleküle, was zu einer Hemmung des Zellwachstums und der Zellproliferation führt. Die molekularen Ziele von this compound umfassen sowohl die Dihydrofolat-Reduktase von Toxoplasma gondii als auch die menschliche Dihydrofolat-Reduktase, was es gegen parasitäre Infektionen wirksam macht .
Wirkmechanismus
Fanotaprim works by inhibiting the action of DHFR. It has been shown to have parasiticidal and antiproliferative effects, with EC50 values of 13 and 7300 nM against the type I RH strain of T. gondii and MCF-7 cells, respectively . It can inhibit the growth of T. gondii strains in vitro with EC50 values ranging from 7.6 to 29.8 nM .
It is soluble in DMSO at a concentration of 33.33 mg/mL . The compound is stable under normal conditions and should be stored at -20°C for up to 3 years .
Safety and Hazards
Vorbereitungsmethoden
Fanotaprim kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung seiner Kernstruktur und anschließende Modifikationen der funktionellen Gruppen umfassen. Der Syntheseweg beinhaltet typischerweise folgende Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensationsreaktionen synthetisiert, die geeignete Ausgangsmaterialien verwenden.
Modifikationen der funktionellen Gruppen: Die Kernstruktur wird dann durch Einführung verschiedener funktioneller Gruppen durch Substitutionsreaktionen modifiziert, um die gewünschten chemischen Eigenschaften zu erzielen.
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Synthesewege, um hohe Ausbeuten und Reinheit zu erzielen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um die Effizienz des Syntheseprozesses zu gewährleisten .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Reduktionsreaktionen, die this compound betreffen, können zur Bildung reduzierter Derivate führen. Reduktionsmittel wie Natriumborhydrid werden üblicherweise verwendet.
Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Reduktionsreaktionen zu reduzierten Derivaten mit unterschiedlichen pharmakologischen Eigenschaften führen können .
Analyse Chemischer Reaktionen
Fanotaprim undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions involving this compound can lead to the formation of reduced derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while reduction reactions may produce reduced derivatives with different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Fanotaprim ist unter den Dihydrofolat-Reduktase-Inhibitoren einzigartig aufgrund seiner hohen Selektivität und Potenz gegenüber der Dihydrofolat-Reduktase von Toxoplasma gondii. Ähnliche Verbindungen umfassen:
Methotrexat: Ein bekannter Dihydrofolat-Reduktase-Inhibitor, der zur Behandlung von Krebs und Autoimmunerkrankungen eingesetzt wird. Im Gegensatz zu this compound hat Methotrexat breitere Anwendungsgebiete, kann aber mehr Nebenwirkungen haben.
Pyrimethamin: Ein weiterer Dihydrofolat-Reduktase-Inhibitor, der zur Behandlung von parasitären Infektionen wie Malaria eingesetzt wird.
Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität für die Dihydrofolat-Reduktase von Toxoplasma gondii, was es zu einem vielversprechenden Kandidaten für eine gezielte Antiparasitentherapie macht .
Eigenschaften
IUPAC Name |
5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-28-19-23-10-14(11-24-19)13-3-2-4-15(9-13)26-5-7-27(8-6-26)16-12-22-18(21)25-17(16)20/h2-4,9-12H,5-8H2,1H3,(H4,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZBZPCNAJDYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC(=CC=C2)N3CCN(CC3)C4=CN=C(N=C4N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2120282-75-7 | |
| Record name | Fanotaprim [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2120282757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FANOTAPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJY2WD3C7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide hydrochloride](/img/structure/B3325328.png)
![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3325329.png)


